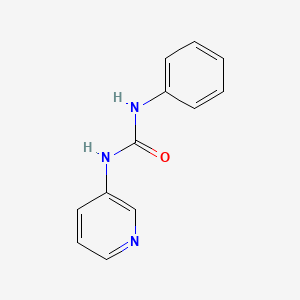![molecular formula C9H7F3O4 B6168798 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1042703-39-8](/img/new.no-structure.jpg)
2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and trifluoromethoxy groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid as the starting material.
Trifluoromethoxylation: The hydroxyl group on the benzene ring is substituted with a trifluoromethoxy group using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Reduction: The carboxylic acid group is then reduced to an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methyl magnesium bromide to form the corresponding alcohol.
Oxidation: Finally, the alcohol is oxidized to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The hydroxyl and trifluoromethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoromethanesulfonic anhydride in the presence of pyridine.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various derivatives with different functional groups.
Scientific Research Applications
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemicals with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxyl and trifluoromethoxy groups interact with various enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is compared with similar compounds such as resveratrol derivatives and other phenolic acids:
Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical and biological properties compared to other phenolic acids.
Similar Compounds: Resveratrol derivatives, 4-hydroxybenzoic acid, and other trifluoromethoxy-substituted phenols.
Properties
CAS No. |
1042703-39-8 |
|---|---|
Molecular Formula |
C9H7F3O4 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-5(4-8(14)15)1-2-6(7)13/h1-3,13H,4H2,(H,14,15) |
InChI Key |
GGDDNMHLMQAEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

